molecular formula C21H24N4O3S B2526161 N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-33-3

N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2526161
CAS No.: 941949-33-3
M. Wt: 412.51
InChI Key: NUFIOPAJBJAUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic organic compound with the molecular formula C₂₂H₂₃N₄O₃S and a molecular weight of 423.51 g/mol . This complex molecule features a thiazolo[4,5-d]pyridazin-4-one core structure, which is a fused bicyclic system incorporating sulfur and nitrogen heteroatoms, and is substituted with a 4-methoxyphenyl group at the 7-position and a methyl group at the 2-position. An acetamide linker at the 5-position connects this core to a cyclohexyl group. Compounds containing the thiazolo[4,5-d]pyridazine scaffold and related heterocyclic systems are of significant interest in medicinal chemistry and pharmaceutical research, as they are frequently explored for their potential biological activities . For instance, some thienopyrrolotriazinacetamide compounds have been investigated as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . Similarly, other thiazolo[4,5-d]pyrimidine-dione derivatives have been reported as toll-like receptor 7 (TLR7) agonists for the treatment and prophylaxis of viral infections . The specific research applications and mechanism of action for this compound are the subject of ongoing investigation and are not yet fully detailed in the public domain. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-cyclohexyl-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-13-22-19-20(29-13)18(14-8-10-16(28-2)11-9-14)24-25(21(19)27)12-17(26)23-15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFIOPAJBJAUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Antiviral Properties

Research indicates that derivatives of thiazolo-pyridazine compounds exhibit significant antiviral activity. A study highlighted the efficacy of similar compounds against the Hepatitis B virus (HBV). The combination of this compound with TLR7 agonists showed promising results in enhancing immune responses against HBV infection .

Anticancer Activity

Several studies have explored the anticancer potential of thiazolo derivatives. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be thoroughly investigated; however, the existing literature suggests a potential for further exploration in this area.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymes : Similar compounds often act as enzyme inhibitors, affecting pathways crucial for viral replication and cancer cell survival.
  • Modulation of Immune Response : By acting on immune pathways, these compounds may enhance the body's ability to fight infections and tumors.

Table 1: Biological Activities of Thiazolo Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntiviral10
Compound BAnticancer15
N-cyclohexyl...TBDTBDTBD

Table 2: Structural Features Correlating with Biological Activity

FeatureDescriptionImpact on Activity
Thiazole ringContributes to bioactivityHigh
Methoxy groupEnhances solubilityModerate
Cyclohexyl moietyIncreases lipophilicityHigh

Case Study 1: Antiviral Efficacy

A recent study investigated the antiviral properties of thiazolo derivatives against HBV. The study found that compounds with structural similarities to this compound exhibited significant inhibition of viral replication in vitro . The findings suggest that further research into this compound could yield valuable insights into its potential as an antiviral agent.

Case Study 2: Anticancer Potential

In another study focusing on thiazolo derivatives, researchers evaluated their effects on various cancer cell lines. Preliminary results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways . While specific data on this compound is lacking, the structural similarities suggest a promising avenue for future research.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyridazine Derivatives

Compounds sharing the thiazolo[4,5-d]pyridazine core but differing in substituents include:

Compound Name Substituents (Position) Key Differences vs. Target Compound
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 7-(thiophen-2-yl), N-(4-chlorophenyl)acetamide Thiophene replaces methoxyphenyl; Cl-substituted acetamide
N,N-Diisopropyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N,N-diisopropyl acetamide Diisopropyl group replaces cyclohexyl in acetamide
N-(4-Chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide Dual 4-chlorophenyl groups Increased lipophilicity due to Cl substituents

Impact of Substituents :

  • Electron-Donating vs.
  • Acetamide Side Chain : The cyclohexyl group in the target compound offers moderate lipophilicity (logP ~3.5 estimated), intermediate between diisopropyl (more lipophilic) and chlorophenyl (polar yet halogenated) analogs .

Heterocycle Core Variations

Pyrimido[4,5-d][1,3]oxazin Derivatives

Compounds like N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide () feature a pyrimido-oxazin core instead of thiazolo-pyridazine.

Property Target Compound (Thiazolo-Pyridazine) Pyrimido-Oxazin Derivatives
Core Electronic Density Moderate (thiazole + pyridazine) Higher (pyrimidine + oxazin)
Common Substituents 4-Methoxyphenyl, methyl 4-Methylpiperazinyl, acrylamide
Biological Activity Undisclosed Potent BTK inhibitors (IC50 < 10 nM)

Key Insight : The pyrimido-oxazin core in ’s compound enables strong hydrogen bonding with kinase active sites, whereas the thiazolo-pyridazine core may prioritize hydrophobic interactions .

Triazolo[1,5-a]pyrazine Derivatives

Example : N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide (9a, ).

Property Target Compound Triazolo-Pyrazine Derivative
Core Structure Thiazolo[4,5-d]pyridazine Triazolo[1,5-a]pyrazine
Substituents 4-Methoxyphenyl, cyclohexyl acetamide 2,4-Dichlorobenzyl, p-tolyl acetamide
Synthesis Likely coupling reactions Reflux in toluene with Cs2CO3

Physicochemical and Pharmacokinetic Profiles

Molecular Properties

Compound Molecular Weight logP (Estimated) Key Functional Groups
Target Compound ~414.5 ~3.5 Methoxyphenyl, cyclohexyl
N-(4-Chlorophenyl)-thiazolo derivative 445.3 ~4.2 Dual chlorophenyl
Pyrimido-Oxazin BTK inhibitor ~576.3 ~2.8 Acrylamide, methylpiperazinyl

Notable Trends:

  • Acrylamide derivatives (e.g., ) exhibit lower logP due to polar side chains, favoring target engagement in hydrophilic environments .

Q & A

Q. What are the recommended synthetic strategies for preparing N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from thiazolo[4,5-d]pyridazinone precursors. Key steps include:
  • Thiazole ring formation : Use of phosphorus pentasulfide (P4_4S10_{10}) to cyclize precursor molecules .
  • Acetamide coupling : Reaction with cyclohexylamine derivatives under Schotten-Baumann conditions or via acyl chloride intermediates .
  • Optimization : Solvent selection (e.g., DMF or ethanol) and temperature control (60–100°C) are critical for yield improvement .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxyphenyl and cyclohexyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ ion) .
  • HPLC : Assess purity (>95% for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory : COX-2 inhibition assays .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR or MAPK) due to the thiazolo-pyridazine scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Modify substituents : Compare analogs with varying groups (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or thiophene) to assess impact on bioactivity .
  • Key parameters : LogP (lipophilicity), IC50_{50} values, and binding affinity (via SPR or ITC) .
  • Example SAR Table :
Substituent (R-group)Bioactivity (IC50_{50}, μM)Selectivity Index
4-Methoxyphenyl0.4512.3
4-Fluorophenyl0.788.9
Thiophene-2-yl1.205.4
Data adapted from studies on thiazolo-pyridazine analogs .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC50_{50} across studies)?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines/passage numbers and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Validate mechanisms : Employ siRNA knockdown or CRISPR-Cas9 to confirm target engagement .
  • Cross-lab replication : Collaborate with independent labs to verify reproducibility .

Q. How can computational methods guide mechanistic studies?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., EGFR) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., CYP450 inhibition risk) .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps .
  • Flow chemistry : Continuous-flow reactors for exothermic reactions (e.g., thiazole cyclization) .
  • Byproduct analysis : Use LC-MS to identify and mitigate side products (e.g., des-methyl analogs) .

Specialized Technical Challenges

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Methodological Answer :
  • Challenge : Co-elution of stereoisomers in HPLC.
  • Solution : Chiral columns (e.g., Chiralpak IA) or SFC for enantiomeric resolution .
  • Quantification : Use qNMR with maleic acid as an internal standard .

Q. How can researchers design derivatives with improved metabolic stability?

  • Methodological Answer :
  • Block metabolic hotspots : Introduce deuterium at labile C-H bonds (e.g., α to the acetamide) .
  • Prodrug approach : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .

Q. What in vitro/in vivo models are appropriate for pharmacokinetic studies?

  • Methodological Answer :
  • In vitro : Caco-2 cells for permeability; liver microsomes for metabolic stability .
  • In vivo : Rodent models with LC-MS/MS plasma analysis (T1/2_{1/2}, Cmax_{max}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.